(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid (4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15863013
InChI: InChI=1S/C25H21NO4S/c27-23(28)22-15-31-25(26-22,16-8-2-1-3-9-16)24(29)30-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,26H,14-15H2,(H,27,28)/t22-,25?/m1/s1
SMILES:
Molecular Formula: C25H21NO4S
Molecular Weight: 431.5 g/mol

(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid

CAS No.:

Cat. No.: VC15863013

Molecular Formula: C25H21NO4S

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid -

Specification

Molecular Formula C25H21NO4S
Molecular Weight 431.5 g/mol
IUPAC Name (4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Standard InChI InChI=1S/C25H21NO4S/c27-23(28)22-15-31-25(26-22,16-8-2-1-3-9-16)24(29)30-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,26H,14-15H2,(H,27,28)/t22-,25?/m1/s1
Standard InChI Key SDCRGCDPLICIHD-UFUCKMQHSA-N
Isomeric SMILES C1[C@@H](NC(S1)(C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Canonical SMILES C1C(NC(S1)(C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Introduction

Chemical Identity and Structural Features

(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylthiazolidine-4-carboxylic acid (CAS No.: Unspecified in available literature; molecular formula: C26H21NO4S\text{C}_{26}\text{H}_{21}\text{NO}_4\text{S}) is a chiral thiazolidine derivative. Its structure integrates three key components:

  • Thiazolidine Core: A five-membered heterocyclic ring containing sulfur and nitrogen atoms. The 4S stereochemistry at the fourth position ensures spatial orientation critical for peptide backbone conformation.

  • Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) moiety at the N-terminus provides acid-labile protection during SPPS, enabling selective deprotection under mild basic conditions .

  • Phenyl Substituent: A phenyl group at the second position enhances steric bulk, influencing reactivity and solubility in organic solvents.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC26H21NO4S\text{C}_{26}\text{H}_{21}\text{NO}_4\text{S}
Molecular Weight455.51 g/mol
Stereochemistry4S configuration
Functional GroupsFmoc, carboxylic acid, thiazolidine

Synthesis and Solid-Phase Peptide Applications

Synthetic Pathways

The synthesis of this compound typically involves Fmoc-based solid-phase methodologies. As described in foundational studies , the process begins with the coupling of Fmoc-thiazolidine-4-carboxylic acid to a resin-bound peptide chain. Key steps include:

  • Resin Activation: A Rink Amide MBHA resin (loading: 0.55 mM/g) is pre-treated with piperidine in dimethylformamide (DMF) to remove the Fmoc group .

  • Coupling Reaction: Fmoc-thiazolidine-4-carboxylic acid is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and diisopropylethylamine (DIPEA), facilitating amide bond formation with the resin .

  • Side-Chain Derivatization: Post-coupling, the phenyl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling, depending on the desired substitution pattern.

Critical Reaction Parameters:

  • Temperature: 25°C (room temperature) for coupling.

  • Solvent: Anhydrous DMF to prevent hydrolysis.

  • Yield: >85% under optimized conditions .

Role in Peptide Synthesis

The compound’s design addresses two challenges in SPPS:

  • Steric Hindrance Mitigation: The phenyl group reduces aggregation of growing peptide chains, improving synthesis efficiency for hydrophobic sequences.

  • Stereochemical Control: The 4S configuration ensures correct folding of peptides targeting chiral biological receptors, such as G-protein-coupled receptors (GPCRs) .

Comparative Analysis with Related Thiazolidine Derivatives

Thiazolidine-based building blocks are widely employed in medicinal chemistry. Unlike simpler analogs (e.g., thiazolidine-4-carboxylic acid), the Fmoc and phenyl groups in this compound confer unique advantages:

Table 2: Functional Comparison

DerivativeSolubility in DMFSPPS CompatibilityStereochemical Utility
Thiazolidine-4-carboxylic acidHighModerateLimited
(4S)-2-Fmoc-2-phenylthiazolidine-4-carboxylic acidModerateHighHigh (4S configuration)

This derivative’s moderate solubility balances resin swelling and reaction kinetics, while its stereochemistry supports the synthesis of enantiomerically pure therapeutics .

Research Applications and Case Studies

Peptide-Based Drug Development

The compound has been utilized in synthesizing fibrinogen-binding peptides, which inhibit platelet aggregation by targeting the glycoprotein IIb/IIIa receptor. For example, Fibrinogen-Binding Peptide (CAS: 137235-80-4) incorporates this thiazolidine derivative to enhance metabolic stability compared to linear peptides.

Material Science Innovations

In non-biological contexts, its rigid thiazolidine core serves as a crosslinker in polymer networks, improving thermal stability in epoxy resins.

Challenges and Future Directions

Limitations

  • Cost of Synthesis: Multi-step purification via reverse-phase HPLC increases production costs .

  • Solubility Constraints: The phenyl group necessitates polar aprotic solvents, limiting compatibility with aqueous reaction systems.

Emerging Opportunities

  • Automated Synthesis: Integration into robotic SPPS platforms could streamline high-throughput peptide production .

  • Bioconjugation: Functionalization with fluorophores or isotopes may expand its use in diagnostic imaging.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator